4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodioxole and benzopyran precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one derivatives: These compounds share the core benzopyran structure but differ in their substituents.
Benzodioxole derivatives: These compounds share the benzodioxole moiety but differ in their additional functional groups.
Uniqueness
4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)- is unique due to its specific combination of benzopyran and benzodioxole structures, along with the ethoxymethyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
649747-84-2 |
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Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-(ethoxymethyl)chromen-4-one |
InChI |
InChI=1S/C19H16O5/c1-2-21-10-12-3-5-16-14(7-12)15(20)9-18(24-16)13-4-6-17-19(8-13)23-11-22-17/h3-9H,2,10-11H2,1H3 |
InChI Key |
RUCLCMOYHFBHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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